4-Pentylbenzoyl chloride

Physical Chemistry Synthetic Chemistry Process Engineering

4-Pentylbenzoyl chloride is a para-substituted benzoyl chloride derivative containing a five-carbon n-pentyl chain. As an acyl chloride, it is highly reactive towards nucleophiles, including water, alcohols, and amines, making it a valuable intermediate in organic synthesis.

Molecular Formula C12H15ClO
Molecular Weight 210.7 g/mol
CAS No. 49763-65-7
Cat. No. B1345984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pentylbenzoyl chloride
CAS49763-65-7
Molecular FormulaC12H15ClO
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C12H15ClO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3
InChIKeyFBBRKYLXMNQFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pentylbenzoyl Chloride (CAS 49763-65-7): A Core Liquid Crystal Intermediate and Versatile Acylating Agent


4-Pentylbenzoyl chloride is a para-substituted benzoyl chloride derivative containing a five-carbon n-pentyl chain . As an acyl chloride, it is highly reactive towards nucleophiles, including water, alcohols, and amines, making it a valuable intermediate in organic synthesis . Its primary application is as a precursor for the synthesis of liquid crystalline materials, where the alkyl chain length directly influences mesomorphic properties [1]. Additionally, it has been utilized in medicinal chemistry for the synthesis of anti-angiogenic agents [2] and has been patented for use in agrochemical formulations [3].

Why 4-Pentylbenzoyl Chloride Cannot Be Replaced by a Generic 4-Alkylbenzoyl Chloride


The physicochemical properties and performance of 4-alkylbenzoyl chlorides are critically dependent on the length of the para-alkyl chain [1]. This dependency manifests in quantifiable differences in key parameters such as boiling point, density, refractive index, and ultimately, the mesomorphic behavior of derived liquid crystals . Generic substitution with a butyl or hexyl analog will alter the molecular packing, hydrophobicity, and reaction kinetics, leading to divergent material properties and biological outcomes. The following quantitative evidence demonstrates these specific, non-interchangeable differences.

Quantitative Evidence Guide for Selecting 4-Pentylbenzoyl Chloride Over Analogous 4-Alkylbenzoyl Chlorides


Boiling Point Differentiates 4-Pentylbenzoyl Chloride from Its C4 and C6 Homologs

4-Pentylbenzoyl chloride exhibits a boiling point of 144-145 °C at 10 mmHg , which is distinct from the boiling point of 4-butylbenzoyl chloride (155-156 °C at 22 mmHg) and 4-hexylbenzoyl chloride (305.2±21.0 °C at 760 mmHg) [1]. This intermediate boiling point, under comparable vacuum conditions, makes it more suitable for vacuum distillation purification than the hexyl analog and provides a different volatility profile compared to the butyl analog for reactions requiring specific thermal conditions.

Physical Chemistry Synthetic Chemistry Process Engineering

Density and Refractive Index Differentiate 4-Pentylbenzoyl Chloride from Its C4 and C6 Homologs

The density of 4-pentylbenzoyl chloride is 1.036 g/mL at 25 °C with a refractive index of n20/D 1.53 . These values are intermediate between those of 4-butylbenzoyl chloride (density: 1.051 g/mL, n20/D 1.5351) and 4-hexylbenzoyl chloride (density not directly comparable but refractive index n20/D 1.5256) [1]. This demonstrates a clear trend where the alkyl chain length modulates these physical constants, providing a reliable fingerprint for identity and purity.

Physical Property Analysis Quality Control Process Monitoring

Synthetic Yield Differentiates 4-Pentylbenzoyl Chloride from General 4-Alkylbenzoyl Chloride Synthesis

An optimized one-step acylation procedure using amylbenzene and oxalyl chloride-aluminum chloride produces 4-pentylbenzoyl chloride in a 55% isolated yield after vacuum distillation [1]. This yield falls within the reported 40–60% range for 4-alkylbenzoic acids via this method [2], but the specific yield for the pentyl derivative is explicitly documented, providing a benchmark for process development and scale-up calculations that cannot be assumed for other chain lengths.

Synthetic Methodology Process Chemistry Yield Optimization

Anti-Angiogenic Activity of 4-Pentylbenzoyl Chloride-Derived Betulinic Acid Ester

The 3-O-acyl derivative of betulinic acid synthesized using 4-pentylbenzoyl chloride (designated as compound 4 in the study) was evaluated in vitro for anti-angiogenic activity [1]. The derivative exhibited an IC50 < 4 μg/mL against the ECV304 endothelial cell line. While other derivatives in the same study showed superior potency (e.g., compounds 3, 9, 10, 17, 21, 22 with IC50 < 1.2 μg/mL), the pentyl derivative demonstrates that the 4-pentylbenzoyl moiety is a viable pharmacophore for accessing this biological activity, providing a specific point of reference for SAR studies compared to derivatives of other alkylbenzoyl chlorides.

Medicinal Chemistry Anti-Angiogenesis Cancer Research

Primary Application Scenarios for 4-Pentylbenzoyl Chloride Based on Quantified Differentiation


Synthesis of Tailored Liquid Crystalline Materials

As an intermediate for liquid crystals, 4-pentylbenzoyl chloride is selected when the desired mesomorphic properties require a specific alkyl chain length. The quantified differences in boiling point and density compared to butyl and hexyl analogs enable process chemists to precisely control reaction conditions and purification steps. The documented 55% synthetic yield [1] supports accurate process mass balance and cost modeling for the production of specialized liquid crystal monomers and polymers.

Medicinal Chemistry Scaffold for Anti-Angiogenic Agents

In drug discovery, 4-pentylbenzoyl chloride serves as a specific acylating agent for generating a library of betulinic acid derivatives. The established in vitro activity of the resulting 3-O-acyl derivative (IC50 < 4 μg/mL) [2] provides a validated starting point for structure-activity relationship (SAR) studies. Researchers can use this compound to explore the effect of the pentyl chain on potency, selectivity, and pharmacokinetic properties, differentiating it from other alkyl chain analogs that may not have been evaluated in this context.

Agrochemical Formulation Development

4-Pentylbenzoyl chloride has been specifically claimed in a patent as a component of a plant-derived acaricide formulation for controlling spider mites [3]. This application scenario is unique to the pentyl derivative among the commonly available 4-alkylbenzoyl chlorides, providing a direct route for agrochemical researchers to develop new, low-toxicity pest control agents. The formulation leverages the compound's intrinsic properties as an acyl chloride, which is not a feature shared by non-acyl chloride analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Pentylbenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.